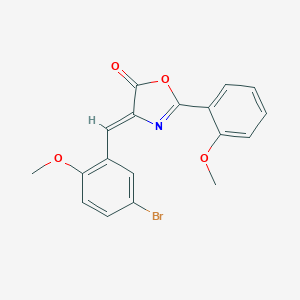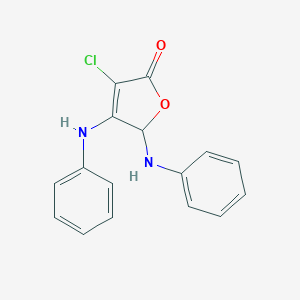
4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained much attention in the scientific research community. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized and studied for its potential use in various applications, including medicinal chemistry and materials science.
作用機序
The mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and survival. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one can reduce inflammation and oxidative stress in cells. It has also been found to have a protective effect against certain types of cancer, including breast cancer and lung cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The advantages of using 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its relatively simple synthesis method and its potential use in various applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential use in the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Additionally, this compound may have potential applications in the field of materials science, such as in the development of new polymers or other materials.
合成法
The synthesis of 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-bromo-5-methoxybenzaldehyde and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound.
科学的研究の応用
The compound 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
特性
製品名 |
4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C18H14BrNO4 |
分子量 |
388.2 g/mol |
IUPAC名 |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14BrNO4/c1-22-15-8-7-12(19)9-11(15)10-14-18(21)24-17(20-14)13-5-3-4-6-16(13)23-2/h3-10H,1-2H3/b14-10- |
InChIキー |
ZUENJUTUGKAPAE-UVTDQMKNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)

amino]acetate](/img/structure/B259047.png)
